molecular formula C16H16Cl2N2O4S B11484521 2,4-dichloro-N-[2-(2-methoxyphenyl)ethyl]-5-sulfamoylbenzamide

2,4-dichloro-N-[2-(2-methoxyphenyl)ethyl]-5-sulfamoylbenzamide

Cat. No.: B11484521
M. Wt: 403.3 g/mol
InChI Key: PNQPAGRMBXVLOS-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(2-methoxyphenyl)ethyl]-5-sulfamoylbenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of dichloro, methoxyphenyl, and sulfamoyl functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(2-methoxyphenyl)ethyl]-5-sulfamoylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Nitration: The starting material, 2,4-dichlorobenzene, undergoes nitration to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Sulfonation: The amine groups are sulfonated to introduce sulfamoyl groups.

    Amidation: The final step involves the reaction of the sulfonated intermediate with 2-(2-methoxyphenyl)ethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(2-methoxyphenyl)ethyl]-5-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,4-dichloro-N-[2-(2-methoxyphenyl)ethyl]-5-sulfamoylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(2-methoxyphenyl)ethyl]-5-sulfamoylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-hydroxy-5-methoxyphenyl)benzamide
  • 2,4-dichloro-N-(2-methoxyphenyl)benzamide
  • 2,4-dichloro-N-(2-methoxyethyl)benzamide

Uniqueness

2,4-dichloro-N-[2-(2-methoxyphenyl)ethyl]-5-sulfamoylbenzamide is unique due to the presence of both methoxyphenyl and sulfamoyl groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16Cl2N2O4S

Molecular Weight

403.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-(2-methoxyphenyl)ethyl]-5-sulfamoylbenzamide

InChI

InChI=1S/C16H16Cl2N2O4S/c1-24-14-5-3-2-4-10(14)6-7-20-16(21)11-8-15(25(19,22)23)13(18)9-12(11)17/h2-5,8-9H,6-7H2,1H3,(H,20,21)(H2,19,22,23)

InChI Key

PNQPAGRMBXVLOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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